Product packaging for 2-Chloro-1,1-difluoroethylene(Cat. No.:CAS No. 359-10-4)

2-Chloro-1,1-difluoroethylene

Cat. No.: B1204758
CAS No.: 359-10-4
M. Wt: 98.48 g/mol
InChI Key: HTHNTJCVPNKCPZ-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluoroethylene ( 359-10-4), also known as HCFO-1122 or R-1122, is an unsaturated hydrochlorofluorocarbon with the formula CF₂=CHCl. It is a colorless, liquefied gas that is highly flammable and should be handled with appropriate safety precautions . This compound serves as a versatile intermediate in the production of various industrial and specialty chemicals. Its primary research and industrial value lies in its application in the synthesis of fluorosurfactants, fluorine-containing textile finishing agents, organic silicon fluorine modified resins, and other fine chemicals . The molecule possesses a planar structure, and its detailed molecular configuration has been characterized through microwave spectroscopy studies . It is also noted as a volatile metabolite of the anesthetic halothane and can be a contaminant in HFC-134a, necessitating precise analytical methods for its detection and quantification . Due to its high reactivity, it participates in various transformations, including dehydrohalogenation under UV light and cycloaddition reactions, making it a valuable building block in exploratory organic and organofluorine chemistry . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for personal, household, medicinal, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HClF2 B1204758 2-Chloro-1,1-difluoroethylene CAS No. 359-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1-difluoroethene
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InChI

InChI=1S/C2HClF2/c3-1-2(4)5/h1H
Source PubChem
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InChI Key

HTHNTJCVPNKCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF2
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DSSTOX Substance ID

DTXSID3073898
Record name Ethene, 2-chloro-1,1-difluoro-
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Molecular Weight

98.48 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 2-Chloro-1,1-difluoroethylene
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CAS No.

359-10-4
Record name Ethene, 2-chloro-1,1-difluoro-
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Record name 2-Chloro-1,1-difluoroethylene
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Record name Ethene, 2-chloro-1,1-difluoro-
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Record name 2-chloro-1,1-difluoroethylene
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Record name 2-CHLORO-1,1-DIFLUOROETHYLENE
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Advanced Synthetic Methodologies and Reaction Pathways of 2 Chloro 1,1 Difluoroethylene

Dehydrohalogenation Reactions Yielding 2-Chloro-1,1-difluoroethylene

Dehydrohalogenation, the removal of a hydrogen halide from a substrate, is a primary route for synthesizing this compound. This process can involve the elimination of either hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF) from suitable hydrochlorofluorocarbon (HCFC) precursors.

This compound can be formed as a byproduct during the production of other commodity chemicals, such as 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) from 1,1,1-trifluoro-2-chloroethane (HCFC-133a). wikipedia.org The primary reaction pathway involves the dehydrofluorination of HCFC-133a, where a molecule of hydrogen fluoride is eliminated to yield the target alkene. wikipedia.org

Reaction Scheme: CF₃CH₂Cl (HCFC-133a) → CF₂=CHCl (this compound) + HF

This reaction highlights one of the potential sources of atmospheric this compound, where it may be present as an impurity in HFC-134a. wikipedia.org Additionally, humans metabolize the anesthetic halothane (B1672932) into this compound, which is then exhaled. wikipedia.org Another synthesis method involves the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane (B1293416) (HCFC-132a), though this may result in lower yields. wikipedia.org

While not a direct synthesis of this compound, the catalytic pyrolysis of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) to produce vinylidene fluoride (VDF) is a closely related and industrially significant process. mdpi.commdpi.com This reaction proceeds via dehydrochlorination. mdpi.com Industrially, this thermal decomposition is often performed at high temperatures (above 650°C). mdpi.commdpi.com However, the use of catalysts can significantly lower the required reaction temperature to around 350-450°C, reducing energy consumption and side reactions like coking. mdpi.comresearchgate.net

The primary reactions involved in the pyrolysis of HCFC-142b are:

Dehydrochlorination (DeHCl): CH₃CClF₂ → CH₂=CF₂ (VDF) + HCl. mdpi.com

Dehydrofluorination (DeHF): CH₃CClF₂ → CH₂=CClF (VCF) + HF. mdpi.com

The goal is to maximize the selectivity towards VDF, the desired product.

The efficiency of VDF synthesis from HCFC-142b is highly dependent on the reaction conditions. Without a catalyst, temperatures between 550-700°C are typically required. academax.comresearchgate.net The introduction of various catalysts allows for significantly lower reaction temperatures, often in the range of 350-450°C, which helps to prevent carbon deposition and increase energy efficiency. mdpi.comresearchgate.net

Studies have investigated the impact of temperature and catalyst type on the conversion of HCFC-142b and the selectivity towards VDF. For instance, using a nickel tube reactor, suitable conditions were found to be 550-600°C with a feeding rate of 0.15-0.60 mL/min. academax.comresearchgate.net With supported metal chloride catalysts like FeCl₃/C and CuCl₂/C, reactions were carried out between 400-630°C. academax.comresearchgate.net N-doped carbon catalysts have been shown to be effective at temperatures as low as 350-400°C. researchgate.net The optimization aims to find a balance where the conversion of the reactant is high, and the production of the desired VDF is maximized over byproducts like vinylidene chlorofluoride (VCF). mdpi.com

A variety of catalysts have been developed and characterized for the dehydrochlorination of HCFC-142b. These include metal fluorides, metal chlorides supported on activated carbon, and N-doped carbon materials. mdpi.comresearchgate.netresearchgate.net

Metal Fluorides (e.g., SrF₂, BaF₂): Strontium fluoride (SrF₂) and Barium fluoride (BaF₂) have been identified as effective catalysts. mdpi.comacs.org SrF₂ promotes dehydrochlorination but can suffer from low selectivity due to a competing dehydrofluorination reaction. mdpi.com Modifying the catalyst by embedding it in a carbon matrix (SrF₂@C) or a nitrogen-doped carbon matrix (SrF₂@NC) can alter the electronic properties of the metal center and thus influence the selectivity towards either VDF or VCF. mdpi.com BaF₂ has also been reported as a suitable catalyst, achieving high selectivity to VDF, though it can be deactivated by the byproduct HCl. acs.org

Supported Metal Chlorides: Catalysts such as iron(III) chloride (FeCl₃), copper(II) chloride (CuCl₂), and nickel(II) chloride (NiCl₂) supported on activated carbon (AC) have been studied. researchgate.net CuCl₂/C and FeCl₃/C showed good performance, enhancing the conversion of HCFC-142b significantly at temperatures between 400-500°C. academax.comresearchgate.net NiCl₂/C was found to have little effect. academax.comresearchgate.net

Potassium-Promoted Carbon (K/C) Catalysts: Activated carbon catalysts promoted with potassium have been employed for the catalytic pyrolysis of 2-chloro-1,1-difluoroethane (B1223693) (HCFC-142). researchgate.net These catalysts are characterized by techniques such as BET for surface area, XRD for crystal structure, and temperature-programmed desorption (TPD) to analyze acidic and basic sites, which are crucial for catalytic activity. researchgate.net

Nitrogen-Doped Carbon Catalysts: N-doped carbon materials are effective for the dehydrochlorination of HCFC-142b at moderate temperatures (around 350°C). researchgate.net It is suggested that specific nitrogen species, such as pyridinic N and pyrrolic N, are the active sites responsible for the catalytic activity. researchgate.net

Table 1: Performance of Various Catalysts in HCFC-142b Pyrolysis This table is interactive. You can sort and filter the data by clicking on the headers. | Catalyst System | Temperature (°C) | HCFC-142b Conversion (%) | VDF Selectivity (%) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | FeCl₃/C | 400-500 | Increased by 10-20% | Reduced by 10-14% | Enhances conversion but lowers VDF selectivity. | academax.comresearchgate.net | | CuCl₂/C | 400-480 | Increased by >50% | Greatly improved | Significantly enhances both conversion and selectivity. | academax.comresearchgate.net | | SrF₂@C (calcined at 700°C) | 350 | ~75% | ~10% (VCF ~90%) | High conversion but very low selectivity to VDF. | mdpi.com | | SrF₂@NC (calcined at 700°C) | 350 | ~80% | ~95% | High conversion and high selectivity to VDF. | mdpi.com | | BaF₂ | 350 | >96.5% | Decent selectivity, but deactivates over time. | acs.org | | N-doped Carbon | 350 | Significant | High | Reduces reaction temperature significantly; Pyridinic and pyrrolic N are active sites. | researchgate.net |

The mechanism of catalytic dehydrochlorination of HCFC-142b involves the interaction of the reactant molecule with the active sites on the catalyst surface. For metal fluoride catalysts like BaF₂, the Lewis acidic sites are believed to be responsible for the dehydrochlorination reaction. acs.org The HCFC-142b molecule is first adsorbed onto the catalyst surface. acs.org The catalyst then facilitates the cleavage of the C-Cl and C-H bonds, leading to the formation of VDF and HCl. acs.org The formed VDF then desorbs from the surface. acs.org

A significant challenge is the competition between dehydrochlorination (leading to VDF) and dehydrofluorination (leading to VCF). mdpi.com The selectivity is influenced by the electronic properties of the catalyst. For SrF₂@C catalysts, an electron-deficient strontium center (caused by electron withdrawal by the carbon support) favors the adsorption of the more electronegative fluorine atom, thus promoting the DeHF reaction to form VCF. mdpi.com Conversely, when nitrogen-doped carbon is used as a support (SrF₂@NC), nitrogen can donate electrons to the strontium center. This electron-rich state improves the interaction with chlorine, thereby enhancing the DeHCl reaction and increasing selectivity towards VDF. mdpi.com For supported metal chlorides like FeCl₃/C and CuCl₂/C, a carbenium ion mechanism has been proposed. academax.comresearchgate.net

Catalytic Pyrolysis of 2-Chloro-1,1-difluoroethane (HCFC-142) for Vinylidene Fluoride Synthesis

Reactions of this compound

This compound is a reactive alkene that can participate in a variety of chemical transformations.

Upon irradiation with ultraviolet light (193 nm), it eliminates HCl to form the highly reactive difluorovinylidene carbene (CF₂=C:). wikipedia.org This carbene does not rearrange to difluoroacetylene (B1210905) but instead reacts with other molecules. wikipedia.org Alternatively, HF can be eliminated to produce chlorofluoroacetylene (ClC≡CF). wikipedia.org

Other notable reactions include:

Cycloaddition: When heated with cyclopentadiene (B3395910) at 170°C, it undergoes a [4+2] cycloaddition to form bicyclic norbornene derivatives. wikipedia.org

Reduction: Heating with hydrogen gas leads to dechlorination, producing the saturated compound 1,1-difluoroethane (B1215649). wikipedia.org

Hydrosilylation: It reacts with trichlorosilane (B8805176) via addition across the double bond, primarily yielding trichloro-(2,2-difluoroethyl)silane. wikipedia.org

Fluorination: Treatment with hydrogen fluoride (HF) over a chromium trioxide catalyst produces 1,1,1-trifluoro-2-chloroethane (CF₃CH₂Cl). wikipedia.org Reaction with elemental fluorine at low temperatures (-60°C) results in the formation of 1,1,1,2-tetrafluoro-2-chloroethane (CF₃CHClF). wikipedia.org

Oxidation: It can be oxidized using reagents like potassium permanganate (B83412) or hydrogen peroxide, a method used to remove it as an impurity from HFC-134a. wikipedia.org

Table 2: Summary of Reactions of this compound This table is interactive. You can sort and filter the data by clicking on the headers.

Reaction Type Reagent(s) Conditions Product(s) Reference
Photodissociation UV light 193 nm Difluorovinylidene (CF₂=C:) + HCl wikipedia.org
Elimination Heat - Chlorofluoroacetylene (ClC≡CF) + HF wikipedia.org
Cycloaddition Cyclopentadiene 170°C Bicyclic norbornene derivatives wikipedia.org
Reduction Hydrogen (H₂) Heat 1,1-Difluoroethane wikipedia.org
Hydrosilylation Trichlorosilane (HSiCl₃) - Trichloro-(2,2-difluoroethyl)silane wikipedia.org
Fluorination Hydrogen Fluoride (HF) / CrO₃ catalyst - 1,1,1-Trifluoro-2-chloroethane (HCFC-133a) wikipedia.org
Fluorination Fluorine (F₂) -60°C 1,1,1,2-Tetrafluoro-2-chloroethane (CFC-114a) wikipedia.org
Oxidation Potassium Permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) - Various oxidation products wikipedia.org

Ultraviolet Light Induced Reactions: Carbene Formation

The exposure of this compound to ultraviolet (UV) radiation provides a pathway for the generation of highly reactive intermediates, specifically carbenes. This photochemical process is a key method for initiating specific reaction cascades that are not accessible through thermal means alone.

When this compound is irradiated with ultraviolet light at a wavelength of 192 nm, it undergoes a photoelimination reaction. This process involves the splitting off of a hydrogen chloride (HCl) molecule to yield the carbene known as difluorovinylidene (CF2=C:). mdpi.com The reaction can be represented as:

CF₂=CHCl + UV Light (192 nm) → CF₂=C: + HCl

This reaction provides a direct method for generating the difluorovinylidene carbene, a valuable intermediate in organofluorine chemistry.

Following its formation, the difluorovinylidene carbene (CF₂=C:) exhibits notable stability and does not readily convert into difluoroacetylene (FC≡CF). Theoretical calculations using Møller-Plesset perturbation theory have elucidated the energetics of this potential rearrangement. These studies reveal a substantial energy barrier of 36.3 kcal/mole for the isomerization of difluorovinylidene to difluoroacetylene. capes.gov.br This high activation energy barrier accounts for the significant lifetime of the difluorovinylidene carbene, allowing it to be trapped or to participate in other reactions rather than rearranging to the corresponding acetylene (B1199291). capes.gov.br

Cycloaddition Reactions: Norbornene Derivatives with Cyclopentadiene

This compound can participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. When heated with cyclopentadiene at 170°C, it undergoes a [4+2] cycloaddition, also known as the Diels-Alder reaction. This reaction results in the formation of bicyclic norbornene derivatives. mdpi.com The double bond of the this compound acts as the dienophile, reacting with the conjugated diene (cyclopentadiene) to construct the characteristic bridged bicyclic framework of norbornene.

Hydrogenation/Dechlorination to 1,1-Difluoroethane

The chlorine atom in this compound can be selectively removed and the double bond saturated through a hydrogenation reaction. When heated in the presence of hydrogen gas, the compound undergoes dechlorination to produce 1,1-difluoroethane (HFC-152a). mdpi.com This reaction represents a reductive pathway that transforms the unsaturated halo-olefin into a saturated hydrofluorocarbon.

Addition Reactions with Trichlorosilane

This compound reacts with trichlorosilane (SiHCl₃) via an addition reaction across the carbon-carbon double bond. This reaction can be initiated photochemically and the product distribution is influenced by the relative concentrations of the reactants.

The photochemical reaction between this compound and an excess of trichlorosilane predominantly yields trichloro-(2,2-difluoroethyl)silane. capes.gov.br The mechanism involves the addition of the trichlorosilyl (B107488) radical (•SiCl₃) to the CF₂ carbon of the double bond. capes.gov.br However, if the concentration of this compound is increased, other products such as trichloro-(2-chloro-2,2-difluoroethyl)silane and trichloro-(2-chloro-1,1-difluoroethyl)silane are also formed in greater amounts. mdpi.com

Formation of Trichloro-(2-chloro-2,2-difluoroethyl)silane

The reaction of trichlorosilane (HSiCl3) with this compound can yield different products depending on the reaction conditions. When an excess of the olefin (this compound) is used in a photochemical reaction, the major product is trichloro-(2-chloro-2,2-difluoroethyl)silane. rsc.org This reaction proceeds via the addition of the trichlorosilyl radical to the CF2 group of the double bond. rsc.org

Reaction Scheme: CF2=CHCl + HSiCl3 (excess olefin) --(UV light)--> Cl3SiCF2CH2Cl

This process is significant as it demonstrates a method to create functionalized silanes, which are valuable precursors in materials science and organic synthesis.

Formation of Trichloro-(2-chloro-1,1-difluoroethyl)silane

In the same photochemical reaction between trichlorosilane and this compound, trichloro-(2-chloro-1,1-difluoroethyl)silane is formed as a co-product alongside trichloro-(2-chloro-2,2-difluoroethyl)silane, particularly when the olefin is in excess. rsc.org The formation of this isomer is less favored but still significant.

Reaction Scheme: CF2=CHCl + HSiCl3 (excess olefin) --(UV light)--> Cl3SiCHClCF2H

The table below summarizes the products of the photochemical reaction with excess olefin.

ReactantsConditionsMajor ProductMinor Product
This compound (excess), TrichlorosilanePhotochemical (UV)Trichloro-(2-chloro-2,2-difluoroethyl)silaneTrichloro-(2-chloro-1,1-difluoroethyl)silane

Elimination Reactions: Formation of Chlorofluoroacetylene (ClC≡CF)

This compound can undergo an elimination reaction to form chlorofluoroacetylene. wikipedia.org This reaction involves the removal of hydrogen fluoride (HF) from the molecule.

Reaction Scheme: CF2=CHCl --(Elimination)--> ClC≡CF + HF

This transformation is a key step in the synthesis of specialized fluorinated acetylenes, which are of interest for creating novel polymers and organic materials.

Fluoridation with HF and Chromium Trioxide Catalyst

The fluoridation of this compound can be achieved using hydrogen fluoride (HF) in the presence of a chromium trioxide catalyst. wikipedia.org This process leads to the production of a more saturated chlorofluorocarbon.

Specifically, the reaction of this compound with HF and a chromium trioxide catalyst yields 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl). wikipedia.org

Reaction Scheme: CF2=CHCl + HF --(CrO3 catalyst)--> CF3CH2Cl

This reaction is an important industrial process for producing hydrochlorofluorocarbons (HCFCs), which have served as intermediates in the production of hydrofluorocarbons (HFCs).

Reaction with Fluorine at Low Temperatures

Direct reaction of this compound with elemental fluorine at low temperatures provides a pathway to fully saturated chlorofluorocarbons.

At a temperature of approximately -60°C, the reaction between this compound and fluorine gas results in the formation of 1-chloro-1,2,2,2-tetrafluoroethane (CF3CHClF). wikipedia.org

Reaction Scheme: CF2=CHCl + F2 --(-60°C)--> CF3CHClF

This low-temperature fluorination is a method to introduce additional fluorine atoms into the molecule while maintaining the carbon backbone, leading to the synthesis of highly fluorinated ethanes.

The following table summarizes the fluoridation and low-temperature reactions.

ReactantReagentsConditionsProduct
This compoundHF, Chromium trioxide catalystCatalytic FluoridationCF3CH2Cl
This compoundFluorine (F2)-60°CCF3CHClF

Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers

A notable synthetic application involving a derivative of this compound chemistry is the preparation of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. These compounds are valuable as they contain a gem-difluoroalkyl ether unit alongside a synthetically versatile bromochloromethyl group. beilstein-journals.orgbeilstein-journals.org An efficient method to access these structures involves the reaction of phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). beilstein-journals.orgnih.gov This approach is significant because it avoids the use of expensive transition-metal catalysts or highly toxic reagents. researchgate.net

The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers can be effectively achieved through a base-mediated reaction between various phenols and halothane. beilstein-journals.orgresearchgate.net This reaction proceeds by treating halothane with a base, which generates the highly electrophilic intermediate, 2-bromo-2-chloro-1,1-difluoroethene. nih.gov This intermediate then reacts with a phenoxide, formed in situ from the phenol (B47542) and the base, to yield the desired ether product. researchgate.net The reaction is generally conducted under mild conditions and is compatible with a range of substituted phenols, providing the products in moderate to good yields. beilstein-journals.org

The efficiency of the etherification reaction is dependent on the choice of base, solvent, and temperature. Systematic screening has identified optimal conditions for this transformation. researchgate.net The reaction between phenol and halothane was tested with various bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium hydroxide (B78521) (KOH). researchgate.net

Ground potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) at 60 °C was found to be the most effective combination, providing the desired 2-bromo-2-chloro-1,1-difluoroethyl phenyl ether in good yield. beilstein-journals.orgresearchgate.net Using NaH gave a comparable yield, while t-BuOK was less effective. researchgate.net Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) resulted in lower yields compared to THF. researchgate.net

With the optimal conditions established (KOH in THF at 60 °C), the scope of the reaction was explored with various substituted phenols. beilstein-journals.orgresearchgate.net The reaction demonstrates broad compatibility with different functional groups on the phenol ring.

Electron-donating groups: Phenols with electron-donating substituents, such as methoxy (B1213986) and alkyl groups, react efficiently. For instance, p-methoxyphenol and p-cresol (B1678582) afford the corresponding ethers in high yields. researchgate.net Sterically hindered phenols, like 2-tert-butylphenol, also provide good yields of the desired product. researchgate.net

Electron-withdrawing groups: The reaction is tolerant of electron-withdrawing groups. Phenols bearing halo (fluoro, chloro, bromo) and trifluoromethyl substituents react successfully to give the ether products in moderate to good yields. researchgate.net

Other functional groups: The methodology is also applicable to phenols containing ester and alkenyl groups. For example, methylparaben and eugenol (B1671780) derivatives can be synthesized using this protocol. researchgate.net Naphthols also react to form the corresponding ethers in excellent yields. researchgate.net

The following table summarizes the yields obtained for the reaction of various phenols with halothane under optimized conditions.

Table 1: Reaction of Various Phenols with Halothane

Phenol Substrate Product Yield (%)
Phenol 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether 74
p-Methoxyphenol 2-Bromo-2-chloro-1-(4-methoxyphenoxy)ethyl ether 79
2-tert-Butylphenol 1-(2-tert-Butylphenoxy)-2-bromo-2-chloro-1,1-difluoroethane 85
p-Cresol 2-Bromo-2-chloro-1,1-difluoro-1-(p-tolyloxy)ethane 81
p-Fluorophenol 1-(4-Fluorophenoxy)-2-bromo-2-chloro-1,1-difluoroethane 62
p-Chlorophenol 1-(4-Chlorophenoxy)-2-bromo-2-chloro-1,1-difluoroethane 60
p-Bromophenol 1-(4-Bromophenoxy)-2-bromo-2-chloro-1,1-difluoroethane 57
4-(Trifluoromethyl)phenol 2-Bromo-2-chloro-1,1-difluoro-1-(4-(trifluoromethyl)phenoxy)ethane 61
2-Naphthol 2-(2-Bromo-2-chloro-1,1-difluoroethoxy)naphthalene 88
Methylparaben Methyl 4-(2-bromo-2-chloro-1,1-difluoroethoxy)benzoate 71

Data sourced from Beilstein Journal of Organic Chemistry. researchgate.net

The formation of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers is proposed to proceed through a two-step mechanism. researchgate.net

Step 1: Formation of 2-bromo-2-chloro-1,1-difluoroethene The reaction is initiated by the dehydrofluorination of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) by a base, such as potassium hydroxide. This elimination reaction produces the highly electrophilic alkene, 2-bromo-2-chloro-1,1-difluoroethene. nih.gov

Step 2: Nucleophilic Addition of Phenoxide Simultaneously, the base deprotonates the phenol to form a phenoxide anion. pharmaxchange.info This phenoxide then acts as a nucleophile, attacking the electron-deficient gem-difluoromethylene carbon of the 2-bromo-2-chloro-1,1-difluoroethene intermediate. researchgate.net This nucleophilic addition step results in the formation of the final aryl 2-bromo-2-chloro-1,1-difluoroethyl ether product. beilstein-journals.orgresearchgate.net The electrophilicity of the gem-difluorovinyl carbon is attributed to orbital interactions between the fluorine n-orbitals and the π-orbital of the double bond. researchgate.net This mechanism is distinct from a classical SN2-type Williamson ether synthesis, as it involves an addition-elimination pathway on an alkene. pharmaxchange.infoyoutube.com

The aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers synthesized via this method are structurally unique and highly functionalized, making them valuable intermediates for further chemical transformations. beilstein-journals.orgbeilstein-journals.org The presence of the bromochloromethyl group allows for a variety of subsequent reactions. beilstein-journals.org

One demonstrated application is the intramolecular cyclization of an ether product derived from eugenol. researchgate.net When the synthesized 1-(2-bromo-2-chloro-1,1-difluoroethoxy)-4-allyl-2-methoxybenzene is treated with zinc and chlorotrimethylsilane (B32843) (TMSCl), it undergoes an intramolecular 1,4-addition reaction. beilstein-journals.orgresearchgate.net This cyclization proceeds to form a 2,2-gem-difluorochromane derivative, although in a low yield. beilstein-journals.orgresearchgate.net This transformation highlights the synthetic potential of these ethers as precursors to more complex fluorinated heterocyclic systems. researchgate.net The products are also expected to be suitable substrates for other functionalizations through both ionic and radical processes. beilstein-journals.orgbeilstein-journals.org

Spectroscopic Characterization and Computational Chemistry of 2 Chloro 1,1 Difluoroethylene

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure and spectroscopic fingerprint of 2-Chloro-1,1-difluoroethylene has been achieved through a synergistic approach that combines experimental measurements with theoretical computations. researchgate.netchemicalbook.com State-of-the-art quantum chemical calculations, including CCSD(T)-based composite schemes and hybrid CCSD(T)/DFT approaches, have been instrumental in accurately predicting its structural, rotational, and vibrational properties. researchgate.netsynquestlabs.com These theoretical predictions serve as a guide for the analysis of experimental spectra, leading to a comprehensive characterization of the molecule. researchgate.net

The molecule has a planar geometry, with key structural parameters determined as follows: a C=C double bond length of 1.303 Å, C-F bond lengths of 1.321 Å and 1.320 Å, a C-Cl bond length of 1.731 Å, and a C-H bond length of 1.083 Å. wikipedia.org The bond angles have been established as ∠CCF(H) at 123.4°, ∠CCF(Cl) at 126.1°, ∠CCH at 128.3°, and ∠CCCl at 121°. wikipedia.org

The infrared spectrum of gas-phase this compound has been thoroughly analyzed, providing critical data for its detection and environmental monitoring. researchgate.netchemicalbook.com The spectrum was recorded and assigned in the 400–6500 cm⁻¹ region, with absorption cross-sections being accurately determined over this range. researchgate.netsynquestlabs.com This detailed vibrational analysis was supported by high-level quantum chemical calculations, which helped to disentangle anharmonic interactions within its vibrational spectra. synquestlabs.comacs.org

The infrared spectrum is characterized by several strong absorption bands. wikipedia.org A comprehensive study provided assignments for the fundamental vibrational modes, which are summarized in the table below. researchgate.netwikipedia.org

Vibrational ModeFrequency (cm⁻¹)Intensity
ν₁3135.9Weak
ν₂1747.5Strong
ν₃1341.7Strong
ν₄1200.7Strong
ν₅971.5 / 970.2Strong
ν₆844.9 / 842.8Weak
ν₇578.0 / 577.4Weak
ν₁₀751.1Strong

Microwave spectroscopy has been a pivotal technique for obtaining precise rotational spectroscopic parameters and a detailed molecular structure of this compound. chemicalbook.com Early studies initiated the investigation of its microwave spectrum, with subsequent work extending the analysis to higher frequency ranges and various isotopologues. chemicalbook.com

The rotational spectrum of this compound has been investigated across a wide frequency range, from 9.9 to 225 GHz. chemicalbook.com The analysis of the spectra for both the ³⁵Cl and ³⁷Cl isotopologues, as well as deuterated and ¹³C species, has yielded highly accurate sets of rotational and centrifugal distortion constants. chemicalbook.com These experimental constants show excellent agreement with values predicted by state-of-the-art quantum chemical calculations. researchgate.net The molecule is a near-prolate asymmetric top. nih.gov

The ground state rotational constants and quartic centrifugal distortion constants for the main isotopologue (³⁵ClHC=CF₂) are presented below, based on the Watson's A-reduction Hamiltonian in the Iʳ representation. chemicalbook.com

ParameterExperimental Value (MHz)
A10011.8339
B2779.8058
C2175.0592
ΔJ (kHz)0.8118
ΔJK (kHz)-1.895
ΔK (kHz)23.83
δJ (kHz)0.2285
δK (kHz)1.163

The presence of the chlorine nucleus (with spin I > 1/2) introduces nuclear quadrupole coupling effects in the microwave spectrum, splitting each rotational transition into several hyperfine components. nih.gov Analysis of these splittings allows for the determination of the nuclear quadrupole coupling tensor, which provides information about the electric field gradient at the chlorine nucleus. chemicalbook.com Early work focused on determining the off-diagonal terms of the ³⁵Cl quadrupole coupling tensor. chemicalbook.com More recent studies have provided a complete and accurate set of chlorine nuclear quadrupole coupling constants for various isotopologues. chemicalbook.com

The experimentally determined nuclear quadrupole coupling constants for ³⁵ClHC=CF₂ are listed below. chemicalbook.com

ParameterExperimental Value (MHz)
χaa-39.068
χbb19.782
χcc19.286
χab-49.85

The intermolecular interactions of this compound have been investigated by studying its gas-phase heterodimer with acetylene (B1199291). acs.orgbeilstein-journals.org Using Fourier transform microwave spectroscopy, the rotational spectrum of the this compound–acetylene complex was obtained between 5.1 and 20.0 GHz. nih.govbeilstein-journals.org The analysis of the spectra for the normal isotopologue and those containing ³⁷Cl and ¹³C isotopes allowed for a precise determination of the complex's structure. acs.orgbeilstein-journals.org

The study revealed that the most stable structure adopts a "side-binding" configuration. beilstein-journals.org In this arrangement, the acetylene molecule forms a hydrogen bond with the chlorine atom of this compound and a secondary interaction with the hydrogen atom that is on the same carbon as the chlorine. beilstein-journals.org This preferred geometry is a result of a balance between electrostatics and steric requirements; while a hydrogen bond to a fluorine atom would be electrostatically favored, the steric strain involved leads to the observed chlorine-bonded structure. beilstein-journals.org Comparisons with acetylene complexes of other chloro- and fluoro-substituted ethylenes provide insight into how increasing fluorine substitution affects this bonding motif. beilstein-journals.orguni.lu

While extensive research exists for the infrared and microwave spectra of this compound, detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the isolated compound is not as readily available in the surveyed literature. Chemical database entries often provide predicted ¹H and ¹³C NMR data rather than experimentally measured values. guidechem.com However, NMR data for derivatives, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, have been reported, providing some insight into the expected chemical shifts and coupling constants for the difluoroethyl group. researchgate.netbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining a deep understanding of the molecular properties and reactivity of this compound. nih.govmdpi.com These computational methods complement experimental data and can predict properties that are difficult or impossible to measure directly.

High-accuracy quantum chemical calculations using Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) based composite schemes are employed to predict the structural and spectroscopic properties of this compound. researchgate.netmdpi.comsns.it These methods aim to approach the exact solution of the Schrödinger equation by systematically improving the treatment of electron correlation and the basis set size. mdpi.com By combining calculations at different levels of theory and with various basis sets, these composite schemes can achieve high accuracy for properties like equilibrium geometries, rotational constants, and vibrational frequencies. nsf.gov For this compound, these calculations provide a precise prediction of its molecular structure and spectroscopic fingerprint. nih.govmdpi.com

To balance computational cost and accuracy, hybrid approaches that combine the high accuracy of CCSD(T) with the efficiency of Density Functional Theory (DFT) are utilized. nih.govmdpi.com In these hybrid CCSD(T)/DFT methods, the core of the calculation might be performed at the more accurate CCSD(T) level, while other contributions, such as vibrational corrections, are calculated using DFT. mdpi.com This integrated computational strategy has been successfully applied to this compound to obtain reliable predictions of its structural, rotational, and vibrational spectroscopic properties. researchgate.netnih.govmdpi.com These theoretical predictions are crucial for guiding the analysis of experimental spectra. nih.gov

The determination of highly accurate equilibrium geometries (re) for molecules like this compound can be achieved through semi-experimental (SE) methods. researchgate.netmdpi.comsns.it This approach combines experimental ground-state rotational constants, obtained from microwave spectroscopy, with theoretical vibrational corrections calculated using quantum chemical methods. acs.org The SE method has been shown to provide equilibrium geometries with an accuracy comparable to high-level computational methods. sns.it For this compound, the semi-experimental equilibrium geometry has been determined and shows excellent agreement with predictions from advanced composite schemes. mdpi.com

Table 2: Comparison of Theoretical and Semi-Experimental Bond Lengths (Å) and Angles (°) for this compound

ParameterCCSD(T)/cc-pV5Z mdpi.comCCSD(T)/CBS+CV mdpi.comChS mdpi.comSemi-Experimental (SE) mdpi.com
r(C=C)1.31811.31681.31841.3177
r(C-Cl)1.72031.71961.72021.7186
r(C-H)1.07721.07711.07701.0779
r(C-Fcis)1.33231.33081.33211.3317
r(C-Ftrans)1.32831.32681.32811.3275
∠(C=C-Cl)122.99123.06122.95123.01
∠(C=C-H)125.75125.73125.74126.24
∠(F-C-F)109.43109.43109.43109.47

CCSD(T)/CBS+CV and ChS are different composite theoretical methods.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving this compound. researchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and determining activation energies. yok.gov.trsioc-journal.cn For instance, DFT has been used to study the thermal decomposition of related chloro-fluoro-ethanes, providing insights into elimination reactions that could lead to the formation of this compound. researchgate.net When irradiated with UV light, this compound can eliminate hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF). wikipedia.org DFT studies can elucidate the pathways and energetics of such photodissociation reactions. researcher.life

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Analysis of Product Percentage Yields in Thermal Decomposition

Detailed studies quantifying the product percentage yields from the thermal decomposition of this compound are not extensively available in the public literature. However, decomposition pathways have been identified through various methods.

When heated to decomposition, particularly in the presence of oxygen as in a fire, this compound is known to generate hazardous products including carbon oxides, hydrogen chloride, and hydrogen fluoride. synquestlabs.com

Studies on the photolytic decomposition, which can provide insight into potential thermal pathways, show that irradiation with ultraviolet light at 192 nm causes the molecule to undergo dehydrohalogenation. wikipedia.org Two primary products are formed through this process:

Difluorovinylidene (CF₂=C:) : Formed via the elimination of hydrogen chloride (HCl). wikipedia.org

Chlorofluoroacetylene (ClC≡CF) : Formed via the elimination of hydrogen fluoride (HF). wikipedia.org

While these products are known, specific percentage yields under thermal conditions have not been detailed in the available research. Computational studies on the thermal decomposition of its precursor, 2-chloro-1,1-difluoroethane (B1223693), have shown that theoretical product percentage yields can vary significantly depending on the computational basis sets used, highlighting the complexity of accurately predicting these outcomes. researchgate.net

Activation Rate Constants and Threshold Energy Barriers

Direct experimental data for the activation rate constants and threshold energy barriers for the unimolecular decomposition of this compound are not readily found in published literature. However, extensive research on structurally similar haloethanes provides valuable context for the expected energetics of its decomposition, which primarily proceeds via dehydrohalogenation (elimination of HCl or HF).

Theoretical and experimental studies on related compounds have established the energy requirements for these elimination reactions. The threshold energy (E₀), which is the minimum energy required for a reaction to occur, is a key parameter. For instance, the pyrolysis of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) to produce vinylidene fluoride involves dehydrochlorination with a calculated activation energy of approximately 225.5 kJ/mol (53.9 kcal/mol). researchgate.net The competing dehydrofluorination reaction for the same molecule has a significantly higher calculated activation energy of 271.15 kJ/mol (64.8 kcal/mol). researchgate.net

The following table summarizes the threshold energies for HCl and HF elimination from various related haloethanes, illustrating the influence of substituent atoms on the energy barriers.

CompoundElimination ProductThreshold Energy (E₀) (kcal/mol)Reference
1,1-Dichloro-1-fluoroethane (CFCl₂CH₃)HCl54 acs.org
1,1-Dichloro-1-fluoroethane (CFCl₂CH₃)HF68 acs.org
1-Chloro-2-fluoroethane (CH₂ClCH₂F)HCl65 ± 2 researchgate.net
1-Chloro-2-fluoroethane (CH₂ClCH₂F)HF63 ± 2 researchgate.net
Chlorodifluoromethane (CF₂HCl)HCl54.85 acs.org
1-Chloro-1,1-difluoroethane (CH₃CClF₂)HCl~53.9 researchgate.net
1-Chloro-1,1-difluoroethane (CH₃CClF₂)HF~64.8 researchgate.net

These values demonstrate that β-substitution of fluorine or chlorine atoms tends to raise the threshold energies for elimination reactions compared to simpler haloethanes like ethyl chloride or ethyl fluoride. researchgate.net The data consistently show that HCl elimination requires significantly less energy than HF elimination, suggesting it is the more favorable decomposition pathway.

Insights into Dehydrohalogenation Mechanisms

The primary decomposition pathways for this compound involve dehydrohalogenation, which is the elimination of a hydrogen halide molecule (HCl or HF). wikipedia.org These reactions can be initiated through thermal, photolytic, or catalytic means.

The two principal dehydrohalogenation reactions are:

Dehydrochlorination : The elimination of a molecule of hydrogen chloride (HCl) to yield difluorovinylidene, a highly reactive carbene intermediate.

CF₂=CHCl → CF₂=C: + HCl wikipedia.org

Dehydrofluorination : The elimination of a molecule of hydrogen fluoride (HF) to form chlorofluoroacetylene.

CF₂=CHCl → FC≡CCl + HF wikipedia.org

Photolytic studies have confirmed that both pathways occur upon UV irradiation. wikipedia.org Thermally, dehydrochlorination is generally favored over dehydrofluorination due to the lower activation energy associated with C-Cl bond cleavage compared to the stronger C-F bond.

Catalytic dehydrohalogenation provides an alternative mechanism that can proceed at lower temperatures. While specific studies on this compound are limited, research on its saturated precursors offers mechanistic insights. For example, the dehydrochlorination of 1-chloro-1,1-difluoroethane can be effectively catalyzed by barium-based catalysts such as BaF₂ and barium chlorofluoride (BaClₓFᵧ) at temperatures around 350°C, which is significantly lower than the typical industrial pyrolysis temperatures of 600-700°C. mdpi.com Similarly, gas-phase dehydrohalogenation of other chlorofluoroethanes can be achieved at temperatures between 200-550°C using catalysts composed of metal chlorides and oxides, such as cobalt (II) chloride and chromium (III) oxide on an alumina (B75360) support. google.com These catalytic processes typically involve the interaction of the haloalkene with active sites on the catalyst surface, facilitating the cleavage of C-H and C-X (X=Cl, F) bonds and the subsequent desorption of the alkene and hydrogen halide products.

Computational Studies on Fluoroalkene Metathesis

Alkene metathesis is a powerful reaction in organic synthesis, but its application to fluoroalkenes presents unique challenges. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the complex mechanisms involved when this compound and related compounds participate in these reactions.

A detailed DFT study on the metathesis of a range of fluoroalkenes, including the structurally similar chlorotrifluoroethene, catalyzed by the Hoveyda-Grubbs 2nd generation catalyst, revealed significant mechanistic details. beilstein-journals.org A key finding is that the metathesis of hydrofluoroethenes (alkenes containing both hydrogen and fluorine on the double bond) is often hindered by a strong preference for non-productive catalytic cycles. beilstein-journals.orgresearchgate.net

In a typical metathesis reaction, the catalyst cycles through productive steps that lead to the desired new alkene products. However, with fluoroalkenes, the reaction can be diverted into non-productive cycles that regenerate the starting materials, effectively stalling the reaction. beilstein-journals.org Computational analysis showed that for partially fluorinated alkenes, this issue arises from the high stability of ruthenacyclobutane intermediates that have fluorine atoms in the 2 and 4 positions. beilstein-journals.org

Despite these challenges, the computational studies provide positive insights:

The formation of stable difluoromethyleneruthenium intermediates, once thought to be a reaction dead-end, does not completely block subsequent metathesis cycles. beilstein-journals.org

The cross-metathesis of perfluoro- or perhaloalkenes (alkenes where all hydrogens are replaced by halogens) is predicted to be a feasible process. beilstein-journals.org

The metathesis reaction is not highly sensitive to the stereochemistry of the starting alkene. beilstein-journals.org

Computational analyses of other ruthenium-based metathesis catalysts provide data on the energy barriers for key steps in the catalytic cycle. These calculations help in the rational design of more efficient catalysts.

Example Free Energy Barriers (ΔG‡) in a Pyridine-Stabilized Grubbs-type Catalyst System uib.no
Catalyst SystemReaction StepFree Energy Barrier (ΔG‡) (kcal/mol)
Catalyst 17Overall Metathesis22.6
Catalyst 18 (H₂IMes)Overall Metathesis20.0

Further in silico design of specialized catalysts has shown that it is theoretically possible to achieve highly stereoselective cross-metathesis. For example, a computationally designed ruthenium complex was predicted to synthesize Z-isomers with a total energy cost of only 13 kcal/mol for the propagation phase. nih.gov These computational findings are crucial for guiding experimental efforts to develop new catalysts capable of efficiently performing metathesis on challenging substrates like this compound.

Environmental Fate and Atmospheric Chemistry of 2 Chloro 1,1 Difluoroethylene

Atmospheric Degradation Pathways

Once released into the atmosphere, 2-Chloro-1,1-difluoroethylene is subject to degradation processes that determine its persistence and environmental impact.

The primary mechanism for the atmospheric degradation of many hydrochlorofluorocarbons is their reaction with hydroxyl (OH) radicals. ecetoc.orginchem.orgecetoc.org These highly reactive radicals are naturally present in the troposphere and initiate the breakdown of organic compounds. ecetoc.orgacs.org For halogenated hydrocarbons, the presence of C-H bonds makes them susceptible to attack by OH radicals. acs.org

The atmospheric degradation of this compound leads to the formation of various smaller, oxygenated compounds. When irradiated with ultraviolet light, it can break down, eliminating hydrogen chloride and forming difluorovinylidene. wikipedia.org This reactive intermediate can then participate in further atmospheric reactions. wikipedia.org Additionally, the elimination of hydrogen fluoride (B91410) can occur, which would result in the formation of chlorofluoroacetylene. wikipedia.org

Global Warming Potential (GWP) Assessment

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). An estimate for the radiative forcing potential of this compound is 0.098 W m-2 ppbv−1. wikipedia.org Its GWP is estimated to be between 1.5 and 4.5 over a 100-year timeframe. wikipedia.org This relatively low GWP is largely a consequence of its short atmospheric lifetime. wikipedia.org

Table 1: Comparison of GWP for selected HCFCs (100-year time horizon) This table provides a comparative view of the GWP for various HCFCs, highlighting the relative position of this compound.

CompoundGWP (100-year)
This compound (HCFC-1122) 1.5 - 4.5 wikipedia.org
HCFC-221,810 moenv.gov.tw
HCFC-141b725 moenv.gov.tw
HCFC-142b2,310 moenv.gov.tw
HCFC-12377 moenv.gov.tw
HCFC-124609 moenv.gov.tw

Ozone Depletion Potential (ODP) Considerations

The Ozone Depletion Potential (ODP) of a chemical compound is a relative measure of its effectiveness at destroying the ozone layer, with trichlorofluoromethane (B166822) (CFC-11) used as a baseline with an ODP of 1. Because this compound is a hydrochlorofluorocarbon (HCFC), it contains chlorine, which can contribute to ozone depletion. canada.cawikipedia.org However, the presence of hydrogen in HCFCs leads to a shorter atmospheric lifetime compared to chlorofluorocarbons (CFCs), which in turn reduces their ODP. canada.ca While a specific ODP value for this compound is not provided in the search results, it is classified as a Class II ozone-depleting substance. synquestlabs.com

Atmospheric Lifetime and Half-Life

The atmospheric lifetime of this compound is relatively short, estimated to be between 10 and 30 days. wikipedia.org This short lifespan mitigates its potential for long-term environmental impact, including its contribution to global warming. wikipedia.org The half-life, which is the time it takes for half of the substance to be removed from the atmosphere, is directly related to its atmospheric lifetime.

Remediation and Removal Strategies

Due to its potential environmental impact, strategies for the removal and remediation of this compound from industrial processes and contaminated sites are important. One method for its removal from HFC-134a, in which it can be a contaminant, is through oxidation with potassium permanganate (B83412) or hydrogen peroxide. wikipedia.org

For broader environmental contamination, remediation techniques applicable to halogenated organic compounds may be relevant. These can include:

Thermal Oxidation: Using high temperatures to break down the compound into less harmful substances. www9.state.nj.us

Catalytic Oxidation: Employing a catalyst to achieve oxidation at lower temperatures. www9.state.nj.us

Carbon Adsorption: Using activated carbon to capture the contaminant from air or water streams. www9.state.nj.us

Electrochemical Reduction: This method has been explored for other halogenated compounds and could potentially be applied to this compound. researchgate.net

Site-specific remediation goals are often determined using a tiered approach, which can range from baseline risk assessments to the use of site-specific fate and transport parameters. nebraska.gov

Oxidation with Potassium Permanganate

Oxidation by potassium permanganate (KMnO₄) is an effective chemical process for the removal of this compound from streams of more saturated compounds like HFC-134a. rutgers.edu The reaction mechanism and products are highly dependent on the reaction conditions, such as temperature and the pH of the medium.

Research Findings

The oxidation of alkenes by potassium permanganate can proceed via two primary pathways: syn-dihydroxylation under mild conditions or oxidative cleavage under harsher conditions.

Mild Conditions (Syn-dihydroxylation): Under cold, dilute, and neutral or slightly alkaline conditions, potassium permanganate reacts with the double bond of this compound to form a diol. ncert.nic.inrsc.org The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to yield 1-chloro-2,2-difluoroethane-1,2-diol, with the two hydroxyl groups added to the same side of the original double bond (syn-addition). rsc.org This process is accompanied by a distinct color change as the purple permanganate ion (MnO₄⁻) is reduced to a brown manganese dioxide (MnO₂) precipitate. ncert.nic.in

Harsh Conditions (Oxidative Cleavage): When the reaction is carried out under hot, acidic, or more concentrated basic conditions, the oxidizing power of permanganate is enhanced, leading to the cleavage of the carbon-carbon double bond. rsc.orggoogle.com The intermediate diol formed under milder conditions is further oxidized, breaking the C-C sigma bond. google.com The carbon atoms of the former double bond are oxidized to form more stable compounds. Depending on the substitution, the fragments can become carboxylic acids, ketones, or, in cases of terminal carbons, carbon dioxide. google.com For this compound, oxidative cleavage would be expected to break the molecule into smaller, highly oxidized fragments.

Kinetics

The table below presents kinetic data for the oxidation of various chlorinated ethenes by potassium permanganate, which serves as a valuable reference for estimating the reactivity of this compound.

CompoundAbbreviationSecond-Order Rate Constant (k) at 20°C (M⁻¹s⁻¹)
PerchloroethylenePCE0.035 ± 0.004
TrichloroethyleneTCE0.80 ± 0.12
cis-1,2-Dichloroethylenecis-DCE1.52 ± 0.05
1,1-Dichloroethylene1,1-DCE2.1 ± 0.2
trans-1,2-Dichloroethylenetrans-DCE48.6 ± 0.9
asianpubs.org

Oxidation with Hydrogen Peroxide

Oxidation with hydrogen peroxide (H₂O₂) presents an alternative method for the chemical transformation of this compound. rutgers.edu Hydrogen peroxide is considered an environmentally favorable oxidant because its primary byproduct is water. rutgers.edu However, its reactivity towards electron-deficient alkenes often requires catalysis. google.com

Research Findings

The direct reaction of hydrogen peroxide with an alkene is generally slow, but its efficacy can be greatly enhanced through various catalytic systems. google.comnih.gov For electron-deficient alkenes, such as halogenated ethylenes, a common reaction pathway is epoxidation. asianpubs.org

Epoxidation: The oxidation of this compound with hydrogen peroxide is expected to yield the corresponding epoxide, 2-chloro-1,1-difluorooxirane . This reaction involves the transfer of an oxygen atom from the oxidant to the C=C double bond, forming a three-membered ring containing two carbons and one oxygen atom. Due to the electron-withdrawing effects of the fluorine and chlorine atoms, the double bond in this compound is electron-poor, making it susceptible to oxidation by potent oxygen-transfer agents that are often generated in situ from H₂O₂ and a catalyst. dntb.gov.ua Catalysts such as tungstate (B81510) complexes, often used with a phase-transfer catalyst, have been shown to be effective for the epoxidation of olefins using aqueous H₂O₂ under halide-free conditions. cdnsciencepub.com The resulting epoxide is a reactive intermediate that can be isolated or undergo further reactions, such as hydrolysis to a diol.

While the use of H₂O₂ for purifying fluoroethanes is mentioned in patent literature, detailed mechanistic studies or kinetic data for the specific reaction with this compound are not widely published. google.com The reaction conditions, such as temperature, pH, and the specific catalyst used, would be critical in determining the reaction rate and selectivity towards the epoxide product. google.com

Toxicology and Biotransformation of 2 Chloro 1,1 Difluoroethylene

Metabolic Pathways and Metabolite Formation

The biotransformation of CDE is a complex process primarily initiated by its parent compounds. The metabolic pathways involve key enzyme systems within the liver, leading to the formation of reactive intermediates and stable end-products.

2-Chloro-1,1-difluoroethylene is a recognized metabolite of the general anesthetic halothane (B1672932). nih.gov Its formation occurs via the reductive metabolic pathway, which is catalyzed by the cytochrome P-450 (CYP450) enzyme system, particularly under anaerobic or low oxygen conditions. pharmgkb.orggazi.edu.tr This reductive process is distinct from the primary oxidative pathway of halothane metabolism. gazi.edu.tr

In vitro studies using human liver microsomes have identified specific P450 isoforms responsible for the reductive metabolism of halothane to CDE and another metabolite, 2-chloro-1,1,1-trifluoroethane (B1216089) (CTE). nih.gov The formation of both CDE and CTE was found to be predominantly catalyzed by CYP2A6 and CYP3A4. pharmgkb.orgnih.gov While inhibitors of CYP2E1 showed some effect, studies with cDNA-expressed CYP2E1 did not indicate significant CDE production by this isoform. pharmgkb.orgechemi.com Research in rat liver microsomes has also demonstrated the role of different P-450 forms in producing CDE, with some forms showing higher activity than others. nih.gov Furthermore, the protein cytochrome b5 has been shown to stimulate the production of CDE in certain reconstituted systems, suggesting it enhances the transfer of the second electron required for the two-electron reduction of halothane. nih.govjst.go.jp

Enzyme/ProteinRole in CDE Formation from HalothaneOrganism StudiedCitation
Cytochrome P450 2A6 (CYP2A6) Predominantly catalyzes reductive metabolismHuman pharmgkb.orgnih.gov
Cytochrome P450 3A4 (CYP3A4) Predominantly catalyzes reductive metabolismHuman pharmgkb.orgnih.gov
Cytochrome P-450 (various forms) Catalyzes reductive metabolismRat nih.gov
Cytochrome b5 Stimulates CDE production in specific P-450 systemsRat nih.govjst.go.jp

Once formed, CDE can undergo secondary metabolism. nih.gov Studies have investigated its capacity for metabolic activation and subsequent covalent binding to cellular macromolecules, a key mechanism in chemical toxicity. Research comparing CDE, CTE, and halothane in hepatic microsomes revealed that CDE is metabolically activated and binds to microsomal components. nih.gov

CompoundPrimary Binding TargetConditionRelative Binding (Protein)Citation
This compound (CDE) ProteinOxygen~1/3 of Halothane (oxidative) nih.gov
Halothane LipidsNitrogen- nih.gov

Trifluoroacetic acid (TFA) is a major, non-toxic urinary metabolite associated with halothane anesthesia. nih.govjcpsp.pk However, TFA is primarily a product of the oxidative metabolic pathway of halothane. gazi.edu.trjcpsp.pk This pathway involves the formation of a highly reactive intermediate, trifluoroacetylchloride, which is then hydrolyzed to yield TFA. jcpsp.pk The reductive pathway, in contrast, leads to the formation of CDE and CTE. gazi.edu.tr Therefore, CDE is not a direct precursor to TFA in the metabolic cascade of halothane.

Metabolism studies of related hydrochlorofluorocarbons (HCFCs), such as 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), also show that TFA is a major biotransformation product. inchem.orgnist.gov CDE can be a minor reductive metabolite of HCFC-123. nist.gov The formation of TFA from these parent compounds proceeds through oxidative pathways catalyzed by cytochrome P450. inchem.org

The cytochrome P450 2E1 (CYP2E1) isoform is a key enzyme in the metabolism of many halogenated hydrocarbons. inchem.orgcore.ac.uk It is known to play a predominant role in the oxidative biotransformation of halothane. drugbank.com However, its role in the specific reductive pathway that forms CDE appears to be less direct.

Mechanistic Studies of Toxicity

The toxicity associated with CDE is primarily understood in the context of the hepatotoxicity induced by its parent compound, halothane. The metabolic activation of halothane and its metabolites is considered a critical step in the initiation of liver injury.

Halothane-induced hepatitis is a known, albeit rare, complication of halothane anesthesia. jcpsp.pk Two distinct forms of liver damage have been identified, and metabolic activation is implicated in both. jcpsp.pkresearchgate.net

A severe, fulminant hepatitis is believed to be an immune-mediated response. jcpsp.pk This is linked to the oxidative metabolism of halothane, which produces the reactive intermediate trifluoroacetylchloride (TFA-Cl). jcpsp.pk This intermediate can acylate liver proteins, forming neoantigens that trigger an immune response. jcpsp.pk

A milder, more common form of hepatotoxicity, often characterized by elevated serum aminotransferases, is associated with the reductive metabolic pathway. jcpsp.pk This pathway, which operates under low oxygen conditions, produces CDE and CTE. gazi.edu.tr The results indicating that CDE undergoes secondary metabolic activation and binds to proteins support the idea that metabolites from the reductive pathway contribute to liver injury. nih.govnih.gov The binding of these metabolites to cellular components is a potential mechanism for direct cytotoxicity. nih.gov

Fluoroacetate-Mediated Toxicity (Indirect Relevance via Related Compounds)

While direct studies on the fluoroacetate-mediated toxicity of this compound are limited, research on structurally similar fluoroethanes provides critical insights into potential metabolic pathways and toxicological outcomes. Certain fluorinated ethanes are known to be metabolized to fluoroacetate (B1212596), a highly toxic compound that can lead to significant adverse health effects. oup.comresearchgate.net

A study on a series of 1-(di)halo-2-fluoroethanes, including 1,2-difluoroethane (B1293797), 1-chloro-2-fluoroethane, and 1-chloro-1,2-difluoroethane (B1345967), revealed their high toxicity in rats following inhalation. oup.comresearchgate.net The approximate lethal concentrations for these compounds were found to be less than or equal to 100 ppm over a 4-hour exposure. oup.comresearchgate.net The toxicity of these compounds is attributed to their metabolism to fluoroacetate. oup.comresearchgate.net This metabolic process is believed to be initiated by cytochrome P450, likely CYP2E1, which attacks the carbon-hydrogen bond. oup.comresearchgate.net

In contrast, compounds like 1,1-difluoroethane (B1215649) (HFC-152a) exhibit very low acute toxicity, with a 4-hour LC50 greater than 400,000 ppm in rats, and are not metabolized to fluoroacetate. oup.comresearchgate.netresearchgate.net The structural differences between these compounds, specifically the position of the fluorine atoms, appear to be a key determinant in their metabolic fate and resulting toxicity.

The metabolism of toxic fluoroethanes proceeds via the formation of an intermediate fluoroacetaldehyde, which is then oxidized to fluoroacetate. oup.com In the case of 1-chloro-1,2-difluoroethane, a likely intermediate is fluoroacetyl fluoride (B91410), which hydrolyzes to fluoroacetate. oup.com

A hallmark of fluoroacetate poisoning is the accumulation of citrate (B86180) in tissues and serum. oup.comresearchgate.netresearchgate.net Fluoroacetate is converted to fluorocitrate, which inhibits aconitase, a key enzyme in the citric acid cycle (Krebs cycle). researchgate.netbenchchem.com This inhibition blocks the conversion of citrate to isocitrate, leading to a buildup of citrate. ag.state.mn.us

In studies with toxic fluoroethanes, a significant, dose-related increase in serum and heart citrate concentrations was observed in rats. oup.comresearchgate.netresearchgate.net For instance, exposure to 1,2-difluoroethane led to a five-fold increase in serum citrate and an eleven-fold increase in heart citrate compared to control levels. oup.comresearchgate.net Similarly, 1-chloro-1,2-difluoroethane caused an 11-fold increase in heart citrate levels. oup.com This accumulation of citrate is a direct consequence of the fluoroacetate-mediated inhibition of the citric acid cycle. researchgate.netbenchchem.com The observation of unclotted blood in the lungs and body cavities of rats exposed to lethal levels of these chemicals is another sign of citrate accumulation. oup.com

The following table summarizes the acute toxicity and effects on citrate levels for several related fluoroethanes:

Compound4-hour Approximate Lethal Concentration (ppm, rats)Effect on Citrate Concentrations
1,2-Difluoroethane≤ 100 oup.comresearchgate.netSignificant increase in serum and heart oup.comresearchgate.netresearchgate.net
1-Chloro-2-fluoroethane≤ 100 oup.comresearchgate.netSignificant increase in serum and heart oup.comresearchgate.netresearchgate.net
1-Bromo-2-fluoroethane≤ 100 oup.comSignificant increase in serum and heart oup.comresearchgate.net
1-Chloro-1,2-difluoroethane≤ 100 oup.comresearchgate.netSignificant increase in serum and heart oup.comresearchgate.netresearchgate.net
1,1-Difluoroethane> 400,000 oup.comresearchgate.netresearchgate.netNo significant effect oup.com

Occupational and Environmental Exposure Assessments

This compound is primarily used as an intermediate in the production of fluorinated compounds. cymitquimica.com Human exposure can occur in occupational settings during its manufacture and use. arkema.com It may also be present as a contaminant in other hydrofluorocarbons (HFCs) like HFC-134a. wikipedia.org For medical applications of HFC-134a, the permissible level of this compound is specified to be under 5 ppm. wikipedia.org Additionally, it has been detected in the exhaled breath of humans anesthetized with halothane, as the body metabolizes a portion of the anesthetic into this compound. wikipedia.org

Currently, there are no specific occupational exposure limits established for this compound. airgas.comnj.gov However, for some related compounds, such as 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124), the American Industrial Hygiene Association (AIHA) has recommended an occupational exposure limit of 1,000 ppm as an 8-hour time-weighted average. ecetoc.org For other fluorine-containing compounds, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) based on fluoride content, which is a time-weighted average (TWA) of 2.5 mg/m³. airgas.com

Environmental exposure is a concern due to the potential for emissions from industrial processes. airgas.com To mitigate this, it is recommended that emissions from ventilation and work process equipment be monitored to ensure compliance with environmental protection legislation. airgas.com In some cases, engineering controls such as fume scrubbers and filters may be necessary. airgas.com

Regulatory and Safety Implications based on Research Findings

The research on the toxicity of related fluoroethanes highlights the potential hazards associated with compounds that can be metabolized to fluoroacetate. Although direct data for this compound is lacking, the structural similarities to toxic fluoroethanes suggest that it should be handled with caution until its metabolic pathways are fully understood. The high toxicity of these related compounds underscores the importance of minimizing occupational and environmental exposure. oup.comresearchgate.net

Regulatory bodies have not established specific exposure limits for this compound. airgas.comnj.gov However, given the serious health risks associated with fluoroacetate poisoning, including disruption of the citric acid cycle and citrate accumulation, stringent safety measures are warranted. researchgate.netbenchchem.comag.state.mn.us These should include the use of closed systems and personal protective equipment in industrial settings to minimize inhalation and dermal contact. arkema.comchemicalbook.com

The flammability of this compound also poses a significant safety risk, requiring careful handling and storage away from heat and ignition sources. chemicalbook.comsynquestlabs.com Furthermore, as a halogenated hydrocarbon, there are environmental concerns regarding its potential impact. cymitquimica.com Proper disposal methods, such as incineration in an authorized facility with appropriate flue gas scrubbing, are essential to prevent environmental contamination. synquestlabs.com

Applications and Research Prospects of 2 Chloro 1,1 Difluoroethylene and Its Derivatives

Role in the Synthesis of Fluorinated Monomers and Polymers

The presence of the difluoroethylene group makes 2-chloro-1,1-difluoroethylene a key player in the production of specialized fluoropolymers. These materials are sought after for their exceptional chemical resistance, thermal stability, and unique electrical properties.

Vinylidene fluoride (B91410) (VDF), or 1,1-difluoroethylene, is a crucial fluoromonomer primarily used for manufacturing high-performance fluoropolymers and fluoroelastomers. nih.govtaylorandfrancis.com While the principal industrial routes to VDF involve the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) or the dehydrofluorination of 1,1,1-trifluoroethane, the strategic use of other chlorinated fluoromonomers is critical in tailoring polymer properties. nih.gov

Polyvinylidene fluoride (PVDF) is a highly non-reactive thermoplastic fluoropolymer produced from the polymerization of vinylidene fluoride. wikipedia.org It is a specialty plastic with widespread applications in the chemical, semiconductor, medical, and battery industries. wikipedia.org The standard synthesis of PVDF is through the radical polymerization of VDF. However, this process can lead to structural irregularities in the polymer chain. wikipedia.org

To achieve greater control over the polymer's structure and properties, copolymerization methods are employed. One such strategy involves the copolymerization of VDF with monomers like 1-chloro-2,2-difluoroethylene (an isomer of this compound). wikipedia.org This approach helps to control the regiospecificity of the resulting polymer, leading to materials with more predictable and tailored characteristics. wikipedia.org

The practice of copolymerizing VDF with other fluorinated monomers is a well-established method for creating a diverse range of fluoropolymers with specific properties. nih.govcapes.gov.br The strong electron-accepting nature of fluorine atoms in these monomers significantly influences their reactivity and the characteristics of the resulting copolymers. capes.gov.br By selecting appropriate comonomers, researchers can fine-tune properties such as flexibility, piezoelectric response, and processing characteristics.

For instance, VDF is copolymerized with monomers such as hexafluoropropylene (HFP) and chlorotrifluoroethylene (B8367) (CTFE) to produce commercially significant fluoroelastomers. nih.gov Research has also explored the radical copolymerization of VDF with a variety of other fluorinated monomers to develop new materials.

Table 1: Examples of VDF Copolymerization

ComonomerResulting Copolymer/ApplicationReference
Hexafluoropropylene (HFP)Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), used in artificial turf and polymer electrolytes. taylorandfrancis.comwikipedia.org
Trifluoroethylene (B1203016)P(VDF-TrFE), known for improved piezoelectric and electrostrictive properties. wikipedia.org
TetrafluoroethyleneP(VDF-TFE), another copolymer with enhanced crystallinity and piezoelectric response. wikipedia.org
1-Bromo-2,2-difluoroethylene (BDFE)Poly(VDF-co-BDFE), with properties varying from powders to viscous liquids depending on composition. researchgate.net
Methyl trifluoroacrylate (MTFA)Copolymers with compositions determined by the initial monomer ratios. researchgate.net
1-Chloro-2,2-difluoroethyleneA method to introduce precursor polymers for more controlled PVDF synthesis. wikipedia.org

Vinylidene Fluoride (VDF) as a Key Monomer

Pharmaceutical and Agrochemical Synthesis Intermediate

This compound and its derivatives are important intermediates in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries. wikipedia.orgvulcanchem.com The incorporation of fluorine into organic molecules can dramatically alter their biological properties.

The deliberate introduction of fluorine atoms into bioactive molecules is a powerful strategy in medicinal and agrochemical chemistry. beilstein-journals.orgnih.govbeilstein-journals.org Fluorine's unique properties can enhance a molecule's lipophilicity, which improves bioavailability and absorption. tcichemicals.com It can also increase metabolic stability by blocking sites on the molecule that are susceptible to metabolic degradation. tcichemicals.com It is estimated that approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain fluorine. tcichemicals.com

Intermediates like this compound serve as sources for fluorinated moieties that are incorporated into larger, more complex molecules. The synthesis of aryl fluoroalkenyl ethers, for example, can proceed through a highly reactive difluoroethylene intermediate generated from precursors like halothane (B1672932). nih.govnih.gov These structures are valuable in the design of new therapeutic agents.

The difluoromethyl (CF₂H) and difluoromethylene (CF₂) groups are of particular interest in drug discovery. beilstein-journals.orgnih.govbeilstein-journals.org The CF₂H group can act as a lipophilic bioisostere for hydroxyl (OH), thiol (SH), or amino (NH₂) groups, potentially improving a drug candidate's efficacy and selectivity. beilstein-journals.org The difluoromethylene (CF₂) unit is a key component in several important bioactive compounds. nih.gov

The synthesis of these crucial groups often relies on versatile fluorinated building blocks. Research has demonstrated methods for creating aryl gem-difluoroalkyl ethers through the reaction of phenols with compounds like halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), which proceeds via the formation of a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate. beilstein-journals.orgnih.govbeilstein-journals.org This highlights the utility of such difluoroethylene intermediates, including this compound, in constructing these valuable motifs for drug discovery. beilstein-journals.orgnih.gov

Table 2: Examples of Bioactive Compounds Featuring the Difluoromethylene Group

Compound/ClassDescriptionSignificance in Drug DiscoveryReference
PantoprazoleA proton pump inhibitor used to treat acid-related stomach and esophagus conditions.An example of a successful drug containing the difluoromethylene unit. beilstein-journals.orgnih.govbeilstein-journals.org
AFP-07A prostaglandin (B15479496) I₂ receptor-selective agonist.Demonstrates the importance of the difluoromethylene unit in creating selective bioactive compounds. beilstein-journals.orgnih.govbeilstein-journals.org
Asciminib DerivativesKinase inhibitors for cancer therapy.CF₂Cl and other CF₂X groups are explored for their ability to form halogen bonds (XBs) in protein binding pockets. acs.org
Fluorostatin (Atorvastatin)HMG-CoA reductase inhibitor (statin).A major drug where fluorine incorporation is key to its bioactivity. tcichemicals.com

Development of Functional Fluoropolymers

The strategic incorporation of this compound (CDFE) as a comonomer in polymerization processes has led to the development of a new class of functional fluoropolymers with tailored properties. Research has focused on modifying well-established fluoropolymers, such as those based on vinylidene fluoride (VDF) and trifluoroethylene (TrFE), to enhance their performance in various applications.

A significant area of research involves the synthesis of VDF/TrFE-based terpolymers by introducing a small amount of a chloro-containing monomer, including this compound. psu.edu The primary objective of this approach is to alter the polymer's crystalline structure and morphology to achieve desirable electrical and mechanical responses. psu.edu The inclusion of bulky chloro-containing monomers disrupts the stable all-trans conformation of the polymer chains, which is characteristic of the ferroelectric phase. psu.edu

Furthermore, research has extended to the creation of telechelic and block copolymers containing these chloro-functionalized segments. psu.edu These advanced polymer architectures possess reactive terminal groups that can be used to connect the fluoropolymer with other materials, paving the way for hybrid materials with enhanced functionalities. psu.edu Another approach to synthesizing functional fluoropolymers involves the use of an organoborane functional initiator in the presence of oxygen. google.com This method allows for the polymerization of fluoromonomers like 1-chloro-2,2-difluoroethylene to yield polymers with functional groups specifically located at the beginning of the polymer chain. google.com

Table 1: Functional Fluoropolymers Derived from this compound

Polymer TypeComonomersRole of this compoundKey Research Findings & Improved Properties
Ferroelectric TerpolymerVinylidene fluoride (VDF), Trifluoroethylene (TrFE)Acts as a bulky termonomer to disrupt the all-trans conformation of the polymer chain.Alters crystalline phase, narrows polarization hysteresis, increases dielectric constant (~100), and induces high electromechanical strain (4-5%). psu.edu
Telechelic TerpolymersVDF, TrFEProvides a reactive site for the introduction of functional end-groups.Creates polymers with reactive terminals for grafting or creating block copolymers, enabling integration with other materials. psu.edu
Functional CopolymersVarious fluoromonomersServes as a polymerizable monomer that can be initiated with functional initiators.Allows for the synthesis of fluoropolymers with a functional group at the chain end using organoborane initiators. google.com

Emerging Research Areas and Potential Novel Applications

Beyond its use in creating functional copolymers, this compound is a versatile chemical intermediate with significant potential in emerging research fields and for the development of novel materials. wikipedia.org Its unique combination of a double bond, fluorine atoms, and a reactive chlorine atom makes it a valuable precursor in organic synthesis and materials science.

Current applications highlight its role as an intermediate in the production of various fine chemicals, including fluorosurfactants, fluorine-containing textile finishing agents, and organic silicon fluorine modified resins. wikipedia.org However, ongoing research is exploring its reactivity to forge new molecular architectures and materials.

One promising area is in the synthesis of complex cyclic compounds. For instance, when heated with cyclopentadiene (B3395910), this compound undergoes a cycloaddition reaction to form bicyclic norbornene derivatives. wikipedia.org These types of strained ring systems are valuable in synthesizing polymers with high thermal stability and unique mechanical properties through ring-opening metathesis polymerization (ROMP).

The reactivity of this compound also extends to the formation of other highly reactive species. When irradiated with ultraviolet light, it can eliminate hydrogen chloride to generate difluorovinylidene (CF₂=C:), a carbene intermediate. wikipedia.org This reactive species can participate in various subsequent reactions to create novel fluorinated compounds that are otherwise difficult to synthesize. wikipedia.org

Furthermore, its reaction with silanes opens pathways to new organosilicon compounds. The addition of trichlorosilane (B8805176) across the double bond yields trichloro-(2,2-difluoroethyl)silane. wikipedia.org Such functionalized silanes are key building blocks in the production of modified silicone resins and as coupling agents to improve adhesion between organic polymers and inorganic substrates.

The development of synthetic methodologies for structurally similar compounds also hints at potential applications. For example, efficient methods for synthesizing aryl fluoroalkyl ethers from related halo-olefins suggest that this compound could be a valuable precursor for creating novel liquid crystals, pharmaceuticals, or agrochemicals where a difluoroethyl ether moiety is desired. beilstein-journals.orgnih.gov The distinct reactivity of both the carbon-chlorine bond and the carbon-carbon double bond provides a rich platform for chemical derivatization, positioning it as a key building block for future advanced materials.

Table 2: Emerging Research and Applications for this compound

Research AreaKey Reaction / ApplicationPotential Outcome / Novel Application
Advanced Polymer SynthesisCycloaddition with cyclopentadiene. wikipedia.orgFormation of bicyclic norbornene derivatives for use in high-performance polymers via ROMP.
Reactive IntermediatesUV irradiation to generate difluorovinylidene carbene. wikipedia.orgA synthetic route to complex and novel fluorinated molecules.
Organosilicon ChemistryHydrosilylation with trichlorosilane. wikipedia.orgSynthesis of functionalized silanes for modified resins and coupling agents.
Fine Chemical SynthesisUse as a versatile chemical intermediate.Precursor for fluorosurfactants, textile finishing agents, and other specialty chemicals. wikipedia.org
Functional Ethers(By analogy) Reaction with phenols/alcohols. beilstein-journals.orgnih.govPotential synthesis of novel liquid crystals or biologically active compounds containing a difluoroethyl ether group.

Q & A

Q. What are the primary synthetic routes for 2-chloro-1,1-difluoroethylene in laboratory settings?

this compound can be synthesized via dehydrohalogenation of 1-chloro-1,1-difluoroethane using strong bases like potassium hydroxide under controlled conditions . Alternative methods include the fluorination of trichloroethylene with hydrogen fluoride in the presence of Lewis acid catalysts (e.g., antimony trifluoride) at elevated temperatures (30–180°C) . Industrial-scale production may employ continuous flow reactors for optimized yield and purity .

Q. What are the key molecular and thermodynamic properties of this compound?

The compound has the molecular formula C₂HClF₂ (molecular weight: 98.48 g/mol), with a boiling point of -17.7°C and density of 1.274 g/cm³ . Thermodynamic data include:

  • Standard enthalpy of formation (gas): -331.4 kJ/mol
  • Gibbs free energy (gas): -305.0 kJ/mol
  • Entropy (gas): 302.4 J/(mol·K) .

Q. How is microwave spectroscopy used to characterize the molecular structure of this compound?

Fourier-transform microwave spectroscopy (5.1–20.0 GHz) reveals rotational constants and isotopic substitutions (e.g., ³⁷Cl, ¹³C), enabling precise determination of bond lengths and angles. For example, the gas-phase heterodimer with acetylene adopts a "side-binding" configuration, where chlorine participates in hydrogen bonding, while fluorine's steric effects influence secondary interactions .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

Ab initio calculations (e.g., coupled-cluster theory, Møller-Plesset perturbation) model equilibrium geometry, dipole moments, and nuclear quadrupole coupling constants . Anharmonic force field analyses predict vibrational frequencies and rotational constants, aiding spectral interpretation . These methods are critical for understanding electrophilic addition and substitution reactions involving halogen atoms.

Q. How does this compound interact with small molecules in gas-phase studies?

In complexes with acetylene, the compound forms hydrogen bonds with chlorine (bond length: ~3.2 Å) and secondary interactions with geminal hydrogen. Steric hindrance from fluorine atoms disfavors direct bonding to fluorine, highlighting the role of chlorine’s polarizability in stabilizing molecular adducts .

Q. What are the metabolic decomposition pathways of this compound?

Under reductive conditions (e.g., cytochrome P-450 catalysis), the compound may form via halothane degradation. Proposed pathways include:

  • Two-electron reduction : Loss of bromide and fluoride ions yields trifluoroethylene intermediates .
  • Free radical mechanisms : Hydrogen abstraction generates 2-chloro-1,1,1-trifluoroethane, with potential cytotoxicity .

Q. How do steric and electronic effects influence the reactivity of this compound in polymer chemistry?

The chlorine atom’s electronegativity enhances susceptibility to nucleophilic substitution, while fluorine’s steric bulk limits accessibility to reactive sites. This balance impacts its utility as a monomer for fluoropolymers, where controlled radical polymerization requires precise tuning of reaction conditions .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques to exclude moisture during dehydrohalogenation .
  • Spectroscopic Analysis : Combine microwave data with ab initio calculations to resolve structural ambiguities .
  • Computational Workflows : Employ Gaussian or ORCA software for DFT/MP2 simulations, validating results against experimental spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.